O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
CAS No.: 112196-58-4
Cat. No.: VC20759438
Molecular Formula: C22H37NO5Si
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 112196-58-4 |
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Molecular Formula | C22H37NO5Si |
Molecular Weight | 423.6 g/mol |
IUPAC Name | methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Standard InChI | InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3/t18-/m0/s1 |
Standard InChI Key | XTCFNMSRLHZYAS-SFHVURJKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is a chemically modified tyrosine derivative extensively utilized in peptide synthesis and proteomics research. Its molecular formula is C₂₂H₃₇NO₅Si, with a molecular weight of 423.62 g/mol and a CAS registry number of 112196-58-4 . The compound incorporates two protective groups: a tert-butyldimethylsilyl (TBDMS) group on the tyrosine hydroxyl and a tert-butoxycarbonyl (Boc) group on the methylated amino group, enhancing stability during synthetic processes.
Synthesis and Reaction Conditions
The synthesis involves a two-step alkylation/methylation process :
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Step 1: Sodium hydride (72 mg, 1.80 mmol) deprotonates methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoate in THF/DMF.
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Step 2: Methyl iodide (316 mg, 5.08 mmol) is added, and the mixture reacts for 24 hours under anhydrous conditions.
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Purification: Silica gel chromatography with ethyl acetate/cyclohexane yields 436 mg of product (purity confirmed via LCMS: m/z 424.3 [M+H]⁺) .
Critical Reaction Parameters
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Solvent System: Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).
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Temperature: Room temperature.
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Catalyst: Sodium hydride (strong base).
Applications in Organic Synthesis
Peptide Synthesis
The TBDMS group shields the tyrosine hydroxyl, enabling selective coupling at the amino or carboxyl termini during solid-phase peptide synthesis (SPPS). This selectivity is critical for constructing complex peptides without side-chain interference.
Proteomics Research
The compound’s ionization efficiency in mass spectrometry makes it valuable for labeling and quantifying proteins. Its hydrophobic TBDMS group also improves chromatographic separation in HPLC analyses.
Comparative Analysis with Similar Compounds
Compound | Protective Groups | Key Difference |
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N-Boc-L-tyrosine methyl ester | Boc only | Lacks hydroxyl protection |
O-TBDMS-L-tyrosine | TBDMS only | No amino protection |
This compound | TBDMS + Boc + Methyl ester | Dual protection enhances synthetic utility |
Industrial and Academic Relevance
The compound’s dual-protection strategy is widely adopted in:
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Pharmaceutical研发: Synthesis of tyrosine kinase inhibitors.
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Bioconjugation: Site-specific modification of proteins for antibody-drug conjugates (ADCs).
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